N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that incorporates a furan ring, a thieno[2,3-d]pyrimidine moiety, and an acetamide group. This compound is classified as a potential therapeutic agent due to its structural features that suggest bioactivity, particularly in the realm of kinase inhibition and other molecular interactions. It is part of a broader category of compounds that are being investigated for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
The synthesis of N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide typically involves several key steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the desired product.
The molecular structure of N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide can be represented by its chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.40 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
| InChI | InChI=1S/C20H20N4O3/c1-13(21)19(25)20(24)22(16-9-14-7-8-15(16)23)17(18)12(10)11/h7-12H,1H3,(H,22,24)(H,25) |
| InChI Key | QPZVYQFZKQJSHL-UHFFFAOYSA-N |
The structure features a furan ring attached to a methyl group, which is further linked to a thieno[2,3-d]pyrimidine system containing a phenyl substituent.
N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is hypothesized to involve its interaction with specific biological targets such as kinases or other enzymes. The thieno[2,3-d]pyrimidine moiety may inhibit kinase activity by mimicking ATP binding sites or interacting with allosteric sites on target proteins. Additionally, the furan group may enhance binding affinity through π-stacking interactions with aromatic residues in active sites.
The physical and chemical properties of N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide include:
These properties are crucial for determining the compound's behavior in biological assays and potential formulations for therapeutic use.
N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide has potential applications in various fields:
This compound exemplifies the ongoing research into complex organic molecules that hold promise for therapeutic development and understanding biological processes at the molecular level.
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4